(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
CAS No.:
Cat. No.: VC13816136
Molecular Formula: C26H35FeOP2+
Molecular Weight: 481.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H35FeOP2+ |
|---|---|
| Molecular Weight | 481.3 g/mol |
| IUPAC Name | cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+) |
| Standard InChI | InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q;-1;+2/t16-;;/m0../s1 |
| Standard InChI Key | MUQQLQYTBWUGKL-SQKCAUCHSA-N |
| Isomeric SMILES | C[C@@H](C\1=CC=C/C1=[P+](\C2=CC=CC=C2)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
| SMILES | CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
| Canonical SMILES | CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The ligand’s structure features a ferrocene core substituted with a di-tert-butylphosphino group at one cyclopentadienyl ring and a phenylphosphinoyl group at the adjacent position. The stereochemistry is defined by the (S) configuration at both phosphorus atoms and the (RP) designation for the planar chirality of the ferrocene . This arrangement creates a rigid, chiral environment that enhances enantioselective discrimination during catalytic cycles.
The molecular geometry optimizes steric bulk from the tert-butyl groups while maintaining electronic flexibility through the phenylphosphinoyl moiety. X-ray crystallographic analyses of analogous ferrocene ligands reveal distorted sandwich structures that favor substrate binding in specific orientations .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 481.3 g/mol | |
| Storage Conditions | Under inert gas at 2–8°C | |
| Appearance | Orange to yellow powder | |
| Stability | Sensitive to air and moisture |
The ligand’s stability under inert atmospheres makes it suitable for handling in glovebox environments, though decomposition occurs rapidly upon exposure to oxygen .
Synthesis and Preparation
Synthetic Pathways
The synthesis begins with lithiation of ferrocene using n-butyllithium, followed by sequential phosphorylation steps. In the first stage, the di-tert-butylphosphino group is introduced via reaction with chlorodi-tert-butylphosphine. Subsequent oxidation with hydrogen peroxide yields the phenylphosphinoyl moiety . Enantiomeric purity is achieved through chiral resolution using tartaric acid derivatives, as reported in analogous ferrocene ligand preparations .
Critical steps include:
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Lithiation: Ferrocene reacts with n-BuLi at −78°C to form a lithium intermediate.
-
Phosphination: Addition of chlorodi-tert-butylphosphine at −40°C installs the first phosphine group.
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Oxidation: Treatment with converts the secondary phosphine to the phosphinoyl group.
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Purification: Chromatographic separation isolates the desired (RP,S,S) diastereomer .
Challenges in Scalability
Large-scale production faces hurdles in controlling exothermic reactions during lithiation and ensuring consistent stereochemical outcomes. Industrial collaborations, such as those with Solvias AG, have optimized these processes to achieve ≥97% purity .
Applications in Asymmetric Catalysis
Rhodium-Catalyzed Hydrogenations
The ligand excels in rhodium-catalyzed asymmetric hydrogenations of prochiral alkenes. For example, in the reduction of α,β-unsaturated ketones, enantiomeric excess (ee) values exceed 95% due to the ligand’s ability to induce a well-defined chiral pocket around the rhodium center . Comparative studies with Josiphos ligands show superior activity in substrates bearing sterically demanding groups .
Gold(I)-Mediated Cycloadditions
Recent applications in gold catalysis demonstrate its versatility. In the enantioselective [4 + 2] cycloaddition of 1,6-arylenynes, the ligand directs substrate folding via noncovalent interactions (e.g., C–H···π), achieving ee values of 88–94% . Density functional theory (DFT) studies attribute this to the ferrocene’s planar chirality, which creates a chiral environment complementary to the transition state .
Mechanistic Insights and Stereochemical Control
Enantioselection Mechanisms
The ligand’s enantioselectivity arises from a combination of steric effects and electronic tuning. The di-tert-butyl groups shield one face of the metal center, while the phenylphosphinoyl group modulates electron density at the phosphorus atom . In rhodium complexes, this results in preferential substrate binding to the less hindered quadrant, as confirmed by X-ray diffraction .
Role of Planar Chirality
Unlike traditional phosphorus-only chiral ligands, the ferrocene backbone introduces a secondary stereochemical element. This planar chirality enforces a rigid conformation that amplifies enantioselective outcomes, particularly in reactions requiring precise spatial arrangement of substrates .
Comparative Analysis with Related Ligands
Josiphos Ligands
Josiphos ligands, such as (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine, share structural similarities but differ in substituent bulk. While Josiphos ligands excel in iridium-catalyzed hydrogenations, (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene shows broader applicability in rhodium and gold systems .
| Parameter | (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene | Josiphos SL-J004-1 |
|---|---|---|
| Optimal Metal Center | Rh, Au | Ir, Rh |
| Steric Bulk | High (tert-butyl) | Moderate (cyclohexyl) |
| Enantioselectivity Range | 88–97% ee | 82–95% ee |
JohnPhos-Type Ligands
JohnPhos-type ligands lack planar chirality, relying solely on phosphorus-centered stereogenicity. This limits their efficacy in reactions requiring dual stereochemical control, underscoring the advantage of ferrocene-based systems .
Future Directions and Industrial Relevance
Ongoing research aims to expand the ligand’s utility in nickel-catalyzed cross-couplings and photoredox reactions. Industrial partnerships are exploring its use in pharmaceutical synthesis, particularly for chiral amines and heterocycles . Advances in computational modeling promise to accelerate ligand design, enabling tailored modifications for specific catalytic challenges .
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